N-benzyl-2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxamide
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Overview
Description
N-BENZYL-2-ETHOXY-4-OXO-4H,6H,7H,8H,9H,10H-PYRIDO[1,2-A]AZEPINE-1-CARBOXAMIDE is a complex organic compound with a unique structure that combines elements of pyridoazepine and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-ETHOXY-4-OXO-4H,6H,7H,8H,9H,10H-PYRIDO[1,2-A]AZEPINE-1-CARBOXAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling agents like HBTU/HOBt (Hexafluorophosphate Benzotriazole Tetramethyl Uronium/Hydroxybenzotriazole) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-ETHOXY-4-OXO-4H,6H,7H,8H,9H,10H-PYRIDO[1,2-A]AZEPINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The benzyl and ethoxy groups can be substituted with other functional groups to create derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Jones reagent for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-BENZYL-2-ETHOXY-4-OXO-4H,6H,7H,8H,9H,10H-PYRIDO[1,2-A]AZEPINE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Its potential as a therapeutic agent is being explored, especially for its ability to inhibit specific enzymes or interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-BENZYL-2-ETHOXY-4-OXO-4H,6H,7H,8H,9H,10H-PYRIDO[1,2-A]AZEPINE-1-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to changes in cellular processes, such as apoptosis or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridoazepine derivatives and carboxamides, such as:
- 2-ETHOXY-4-OXO-4H,6H,7H,8H,9H,10H-PYRIDO[1,2-A]AZEPINE-1-CARBOXYLIC ACID
- BENZYLOXY-TETHERED-CHROMONE-CARBOXAMIDE DERIVATIVES
Uniqueness
N-BENZYL-2-ETHOXY-4-OXO-4H,6H,7H,8H,9H,10H-PYRIDO[1,2-A]AZEPINE-1-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C20H24N2O3 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-benzyl-2-ethoxy-4-oxo-7,8,9,10-tetrahydro-6H-pyrido[1,2-a]azepine-1-carboxamide |
InChI |
InChI=1S/C20H24N2O3/c1-2-25-17-13-18(23)22-12-8-4-7-11-16(22)19(17)20(24)21-14-15-9-5-3-6-10-15/h3,5-6,9-10,13H,2,4,7-8,11-12,14H2,1H3,(H,21,24) |
InChI Key |
ARKJUHKCKBJRJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)N2CCCCCC2=C1C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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